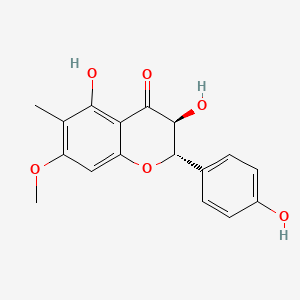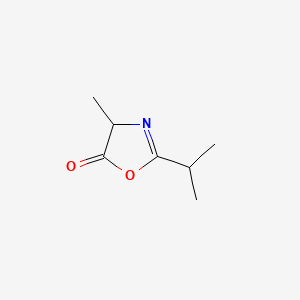
Piperidin-4-yl 2-methylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidin-4-yl 2-methylbutanoate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drugs and their biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of piperidine derivatives, including Piperidin-4-yl 2-methylbutanoate, often involves hydrogenation, cyclization, and amination reactions. For instance, the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts is a common method . Another approach involves the use of palladium and rhodium catalysts for hydrogenation, which combines multiple reactions in one step .
Industrial Production Methods
Industrial production methods for piperidine derivatives typically involve large-scale hydrogenation processes using metal catalysts. These methods are designed to be cost-effective and efficient, ensuring high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Piperidin-4-yl 2-methylbutanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
Piperidin-4-yl 2-methylbutanoate has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of Piperidin-4-yl 2-methylbutanoate involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives are known to interact with neurotransmitter receptors and enzymes, affecting various biological processes. The exact mechanism may vary depending on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine: A basic six-membered ring structure with one nitrogen atom.
Piperidinone: A piperidine derivative with a ketone group.
Spiropiperidines: Piperidine derivatives with a spirocyclic structure.
Uniqueness
Piperidin-4-yl 2-methylbutanoate is unique due to its specific ester functional group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Propriétés
Numéro CAS |
381725-65-1 |
|---|---|
Formule moléculaire |
C10H19NO2 |
Poids moléculaire |
185.26 g/mol |
Nom IUPAC |
piperidin-4-yl 2-methylbutanoate |
InChI |
InChI=1S/C10H19NO2/c1-3-8(2)10(12)13-9-4-6-11-7-5-9/h8-9,11H,3-7H2,1-2H3 |
Clé InChI |
HQWTYCSAVHDRAU-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(=O)OC1CCNCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-Chloroacetyl)amino]-2-ethylbutanoic acid](/img/structure/B13834033.png)
![1,3-Diethyl-2-methyl-1H-imidazo[4,5-b]quinoxalinium toluene-p-sulfonate](/img/structure/B13834047.png)





![7-[(Hydroxy-2-thienyl-3-thienylacetyl)oxy]-9,9-dimethyl-3-Oxa-9-azoniatricyclo[3.3.1.02,4]nonane Bromide](/img/structure/B13834108.png)



![6-Imidazo[1,2-a]pyridin-5-ylhexanoic acid](/img/structure/B13834121.png)

